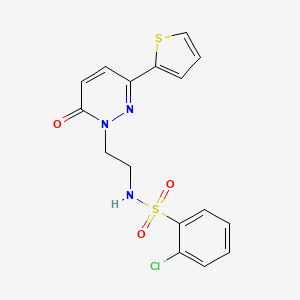

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPDFSOTJSCDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex heterocyclic molecule with potential biological activities. Its structure includes a chloro substituent, a benzene sulfonamide moiety, and a pyridazinone core with a thiophene group, suggesting a versatile interaction profile with biological targets. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's unique structure allows for various interactions within biological systems. The presence of both chloro and thiophene groups enhances its reactivity and potential biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C13H12ClN3O2S |

| Molecular Weight | 307.77 g/mol |

| Structure | Chemical Structure |

Enzyme Inhibition

Research indicates that This compound may act as an enzyme inhibitor. It potentially binds to active sites of specific enzymes, modulating their activity. This mechanism is crucial for the treatment of diseases linked to enzyme dysregulation. For example, studies have shown that similar compounds exhibit inhibitory effects on various kinases and proteases, which are vital in cancer and inflammatory pathways.

Receptor Binding

The compound may also interact with cellular receptors, influencing signaling pathways. Its structural components suggest it could bind to G-protein coupled receptors (GPCRs) or other relevant targets in pharmacology. Preliminary interaction studies indicate that this compound has specific binding affinities that warrant further investigation through biochemical assays .

Antimicrobial and Antitumor Activity

Similar compounds within the thiophene and pyridazine classes have demonstrated significant antimicrobial and antitumor activities. For instance, derivatives of thiophene have been reported to possess notable antifungal properties, while pyridazine derivatives have shown effectiveness against various cancer cell lines . The potential of This compound in these areas remains to be thoroughly explored.

Case Study 1: Antitumor Activity

In vitro studies conducted on similar pyridazine derivatives have highlighted their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies revealed that chlorinated derivatives exhibited enhanced activity compared to non-chlorinated counterparts, suggesting that the presence of chlorine in the structure may improve biological efficacy .

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of structurally related compounds indicated that those with similar functional groups showed varying degrees of inhibition against specific kinases involved in cancer progression. The enzyme inhibition profile of This compound could provide insights into its therapeutic potential and guide future drug design efforts .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to This compound . Key findings include:

- Inhibition Mechanism : Compounds with similar structures often inhibit target enzymes through competitive or non-competitive mechanisms.

- Binding Affinities : The binding affinities for various receptors were assessed using radiolabeled ligands, showing promising results for further development as therapeutic agents.

- Synergistic Effects : Combinations of this compound with established chemotherapeutics like doxorubicin demonstrated synergistic effects in preliminary assays, suggesting potential for combination therapies in cancer treatment .

相似化合物的比较

Key Observations:

- Thiophene vs.

- Side Chain Modifications : Replacing the sulfonamide with a benzooxazole-thioacetamide group (CAS 1219906-07-6) reduces molecular symmetry and may alter solubility or target binding .

- Molecular Weight Trends : The 4-methoxyphenyl analog (CAS 921551-57-7) has a higher molecular weight (419.9 vs. 395.9) due to the methoxy group, which could influence pharmacokinetic properties like membrane permeability .

Functional Implications

常见问题

Q. What strategies validate the compound’s toxicity profile preclinically?

- Tiered Testing :

In Vitro : HepG2 cell viability assays (72 h exposure) and Ames test for mutagenicity .

In Vivo : Acute toxicity in zebrafish embryos (LC₅₀ determination) .

Metabolite Profiling : LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation at pyridazinone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。